molecular formula C21H34OS2 B14680318 10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol CAS No. 37770-14-2

10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dithiolan]-17-ol

Cat. No.: B14680318
CAS No.: 37770-14-2
M. Wt: 366.6 g/mol
InChI Key: AZGUMZVYIIAYNT-UHFFFAOYSA-N
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Description

10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolan]-17-ol is a complex organic compound with a unique spiro structure. This compound is characterized by its hexadecahydrospiro configuration, which includes a cyclopenta[a]phenanthrene core and a dithiolan ring. The presence of hydroxyl groups and methyl substituents further adds to its chemical complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolan]-17-ol typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the cyclopenta[a]phenanthrene core: This can be achieved through a series of cyclization reactions.

    Introduction of the dithiolan ring: This step involves the formation of a spiro linkage, which can be done using sulfur-containing reagents under controlled conditions.

    Addition of hydroxyl and methyl groups: These functional groups are introduced through selective oxidation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolan]-17-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolan]-17-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolan]-17-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-carbonitrile
  • 1-(12-Acetoxy-14,17-dihydroxy-10,13-dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl)ethyl benzoate
  • 10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-ol

Uniqueness

10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dithiolan]-17-ol is unique due to the presence of the dithiolan ring, which imparts distinct chemical properties and reactivity compared to its dioxolane counterparts

Properties

CAS No.

37770-14-2

Molecular Formula

C21H34OS2

Molecular Weight

366.6 g/mol

IUPAC Name

10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dithiolane]-17-ol

InChI

InChI=1S/C21H34OS2/c1-19-9-10-21(23-11-12-24-21)13-14(19)3-4-15-16-5-6-18(22)20(16,2)8-7-17(15)19/h14-18,22H,3-13H2,1-2H3

InChI Key

AZGUMZVYIIAYNT-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3(CC1CCC4C2CCC5(C4CCC5O)C)SCCS3

Origin of Product

United States

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